1-(4-bromophenyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone is a synthetic organic compound that features a bromophenyl group, a triazole ring, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an azide and an alkyne under copper-catalyzed conditions.
Attachment of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a bromobenzene derivative.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting a thiol with an appropriate electrophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfanyl and triazole groups.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and sulfanyl group may play key roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone
- 1-(4-fluorophenyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Uniqueness
1-(4-bromophenyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions. The combination of the bromophenyl group, triazole ring, and sulfanyl linkage provides a distinct structural framework that can be exploited for various applications.
Properties
CAS No. |
462095-39-2 |
---|---|
Molecular Formula |
C14H16BrN3OS |
Molecular Weight |
354.27 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C14H16BrN3OS/c1-2-3-4-13-16-14(18-17-13)20-9-12(19)10-5-7-11(15)8-6-10/h5-8H,2-4,9H2,1H3,(H,16,17,18) |
InChI Key |
ZVTUINNCBUMDAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=NN1)SCC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.